3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that integrates multiple functional groups, including a chromenone (coumarin) core, a thiophene ring, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which is used to form thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes for large-scale production. This includes using catalysts to increase reaction efficiency and yield, as well as employing continuous flow reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The thiophene ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
What sets 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate apart is its unique combination of functional groups, which may confer a broader range of biological activities and applications compared to other thiophene derivatives .
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6S/c1-24-13-4-2-5-14(10-13)26-18-12-25-17-11-15(7-8-16(17)20(18)22)27-21(23)19-6-3-9-28-19/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKJNNWQMMNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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